molecular formula C20H20N2O3 B11362527 5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11362527
M. Wt: 336.4 g/mol
InChI Key: WIOAMPULTQHNJJ-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a carboxamide group and two aromatic rings, one of which is substituted with methoxy and methyl groups. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the oxazole derivative with an amine, such as 4-methoxybenzylamine, in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Substitution on the aromatic ring:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carboxamide group to an amine or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the aromatic rings or the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Methyl iodide (CH3I), methoxybenzene (C6H5OCH3)

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups

    Reduction: Formation of amines or alcohols

    Substitution: Introduction of alkyl, alkoxy, or halogen groups

Scientific Research Applications

5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions. Its ability to interact with specific biological targets makes it valuable in biochemical assays.

    Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It can be used in drug discovery and development to identify new lead compounds for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can lead to changes in cellular processes and signaling pathways, ultimately resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-N-[(4-methylphenyl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-[(4-ethoxyphenyl)methyl]-1,2-oxazole-3-carboxamide
  • 5-(3,4-dimethylphenyl)-N-[(4-chlorophenyl)methyl]-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide is unique due to the presence of both methoxy and methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. The combination of these substituents with the oxazole ring and carboxamide group provides a distinct set of properties that can be leveraged in various scientific applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-13-4-7-16(10-14(13)2)19-11-18(22-25-19)20(23)21-12-15-5-8-17(24-3)9-6-15/h4-11H,12H2,1-3H3,(H,21,23)

InChI Key

WIOAMPULTQHNJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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